molecular formula C9H10BrNO2 B13989667 2-((3-Bromophenyl)(methyl)amino)acetic acid

2-((3-Bromophenyl)(methyl)amino)acetic acid

Cat. No.: B13989667
M. Wt: 244.08 g/mol
InChI Key: KHZWPTUGRCOYON-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)(methyl)amino)acetic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of amino acids, where the amino group is substituted with a 3-bromophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)(methyl)amino)acetic acid typically involves the reaction of 3-bromobenzylamine with glycine or its derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Bromobenzylamine} + \text{Glycine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromophenyl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-((3-Bromophenyl)(methyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((3-Bromophenyl)(methyl)amino)acetic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 3-Bromoanisole
  • 4-Bromobenzaldehyde

Comparison

Compared to similar compounds, 2-((3-Bromophenyl)(methyl)amino)acetic acid is unique due to the presence of both a bromophenyl group and an amino acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(3-bromo-N-methylanilino)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-11(6-9(12)13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13)

InChI Key

KHZWPTUGRCOYON-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC(=CC=C1)Br

Origin of Product

United States

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